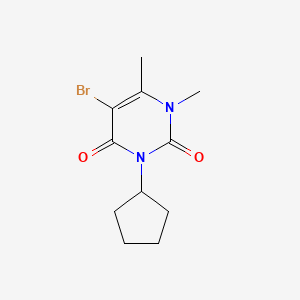
5-Bromo-3-cyclopentyl-1,6-dimethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-cyclopentyl-1,6-dimethyluracil is a brominated derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentyl group at the 3rd position, and two methyl groups at the 1st and 6th positions of the uracil ring. It has a molecular formula of C11H15BrN2O2 and a molecular weight of 287.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil typically involves the bromination of 3-cyclopentyl-1,6-dimethyluracil. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction is usually performed in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclopentyl-1,6-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of photoadducts with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Photochemical Reactions: These reactions are performed under UV light irradiation in solvents like acetone or methanol.
Major Products
Substitution Reactions: The major products are 5-substituted derivatives of 3-cyclopentyl-1,6-dimethyluracil.
Photochemical Reactions: The major products include various photoadducts formed by the addition of aromatic compounds to the uracil ring.
Scientific Research Applications
5-Bromo-3-cyclopentyl-1,6-dimethyluracil has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil involves its incorporation into DNA in place of thymine. This substitution can lead to base-pairing errors during DNA replication, resulting in mutations. The compound can exist in different tautomeric forms, which can pair with either adenine or guanine, leading to point mutations .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-dimethyluracil: Similar structure but lacks the cyclopentyl group.
5-Fluorouracil: A fluorinated derivative of uracil used as an anticancer drug.
5-Chlorouracil: A chlorinated derivative of uracil with similar mutagenic properties.
Uniqueness
5-Bromo-3-cyclopentyl-1,6-dimethyluracil is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other halogenated uracil derivatives and may contribute to its specific applications in research and industry .
Properties
CAS No. |
32000-82-1 |
|---|---|
Molecular Formula |
C11H15BrN2O2 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-9(12)10(15)14(11(16)13(7)2)8-5-3-4-6-8/h8H,3-6H2,1-2H3 |
InChI Key |
UEKGKTSCDCCRKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
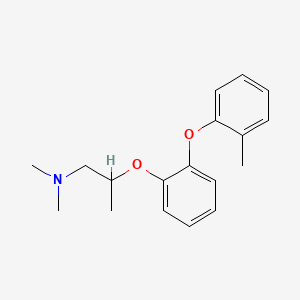
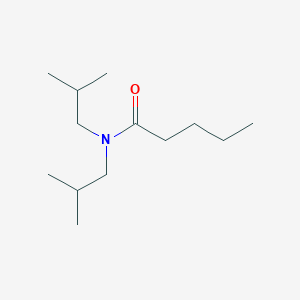
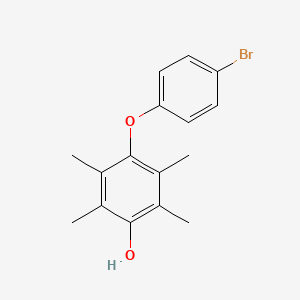
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
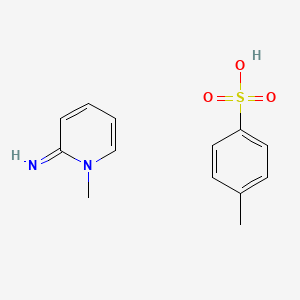

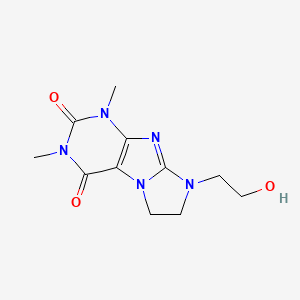


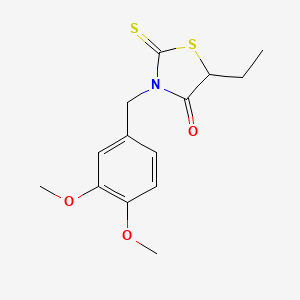

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
